molecular formula C9H15BN2O4 B15296955 (1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrazol-3-yl)boronic acid

(1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B15296955
M. Wt: 226.04 g/mol
InChI Key: JKAKOSJOTJUOEX-UHFFFAOYSA-N
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Description

{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group

Chemical Reactions Analysis

Types of Reactions

{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Free amine.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid in chemical reactions involves the reactivity of the boronic acid group and the stability provided by the Boc protecting group. The boronic acid group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds . The Boc group protects the amino functionality during these reactions and can be removed under acidic conditions to reveal the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid: Features a Boc-protected amino group and a boronic acid moiety.

    {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic ester: Similar structure but with a boronic ester group instead of a boronic acid group.

    {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronate: Contains a boronate group, which is another boron-containing functional group.

Uniqueness

The uniqueness of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid lies in its combination of a Boc-protected amino group and a boronic acid moiety, making it a versatile intermediate for various synthetic applications. The Boc group provides stability and protection during reactions, while the boronic acid group enables participation in Suzuki-Miyaura coupling reactions, facilitating the formation of complex organic molecules .

Properties

Molecular Formula

C9H15BN2O4

Molecular Weight

226.04 g/mol

IUPAC Name

[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid

InChI

InChI=1S/C9H15BN2O4/c1-6-5-7(10(14)15)11-12(6)8(13)16-9(2,3)4/h5,14-15H,1-4H3

InChI Key

JKAKOSJOTJUOEX-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C(=C1)C)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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